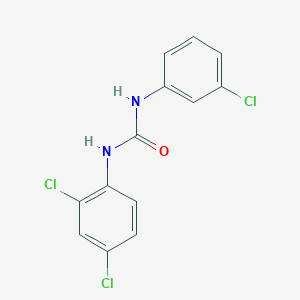
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with two chlorinated phenyl groups attached at the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea typically involves the reaction of 3-chloroaniline and 2,4-dichloroaniline with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
3-Chloroaniline+2,4-Dichloroaniline+Phosgene→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of chlorinated phenyl isocyanates.
Reduction: Formation of amines and other reduced products.
Hydrolysis: Formation of chlorinated anilines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The chlorinated phenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The urea backbone may also play a role in binding to biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-phenylurea
- 1-(2,4-Dichlorophenyl)-3-phenylurea
- 1-(3,4-Dichlorophenyl)-3-(2,4-dichlorophenyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea is unique due to the specific arrangement of chlorinated phenyl groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
82745-12-8 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-5-4-9(15)7-11(12)16/h1-7H,(H2,17,18,19) |
Clave InChI |
YBMIKEZRCGFBIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


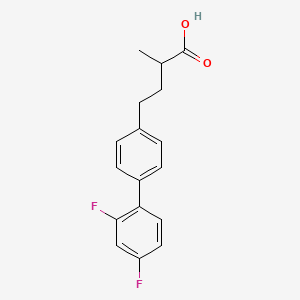
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
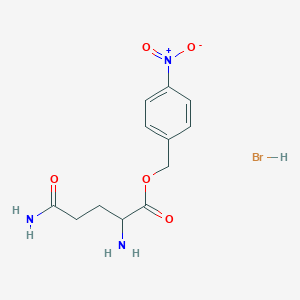
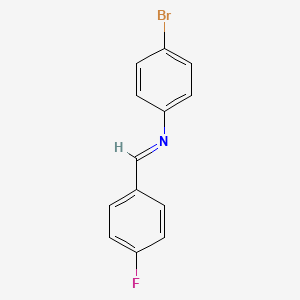
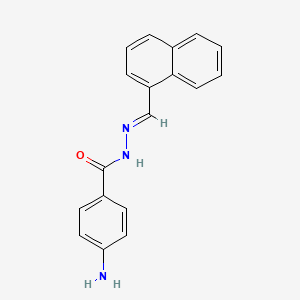
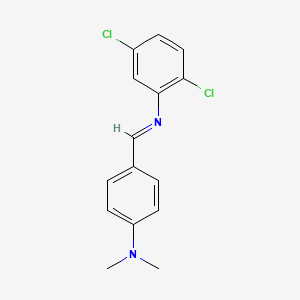

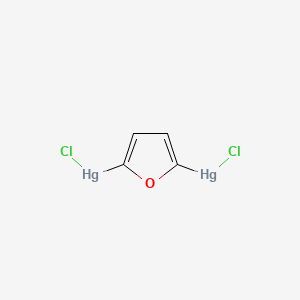
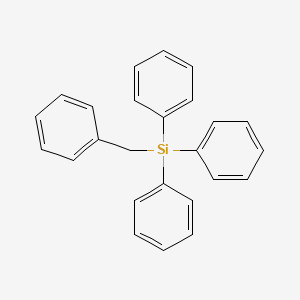
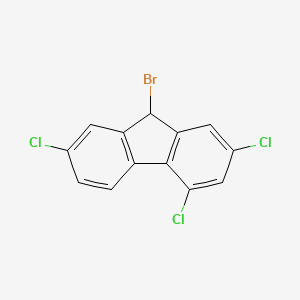
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)

![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)

